molecular formula C10H14O2S B1469172 (tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol CAS No. 1343920-22-8

(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol

Cat. No. B1469172
CAS RN: 1343920-22-8
M. Wt: 198.28 g/mol
InChI Key: NNZFWYQAXFGBOA-UHFFFAOYSA-N
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Description

“(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol” is an organic compound. It’s a derivative of tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s used as a basic organic chemical raw material and high-quality fuel, mainly used in fine chemicals, plastics and other fields, and is also an important raw material for pesticides and medicines .


Synthesis Analysis

The synthesis of “(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol” involves the addition of LiAlH4 to a Schlenk flask, followed by the addition of THF at 0°C and stirring for 5 minutes. The ester is then added through a condenser tube over 10 minutes .


Molecular Structure Analysis

The molecular formula of “(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol” is C6H12O2 . The molecular weight is 116.16 g/mol . The structure of the compound includes a tetrahydropyran ring attached to a methanol group .


Chemical Reactions Analysis

“(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol” is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It’s also a starting material for 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone, a drug that acts as a CB2 cannabinoid receptor agonist .


Physical And Chemical Properties Analysis

“(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol” is a colorless liquid . It has a boiling point of 105°C and a density of 1.000±0.06 g/cm3 . The compound has a refractive index of 1.4600 .

Scientific Research Applications

Medicinal Chemistry: Toll-like Receptor Agonists

This compound is utilized as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . These agonists are significant for the oral treatment of viral hepatitis, representing a promising class of immunomodulatory drugs.

Organic Synthesis: CB2 Cannabinoid Receptor Agonist Precursor

It serves as a starting material for the synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone, which acts as a CB2 cannabinoid receptor agonist . This application is crucial in the development of treatments for pain and inflammation without the psychoactive effects associated with cannabis.

Pharmaceutical Development: Anti-inflammatory and Antipsychotic Drugs

The thiophene moiety present in the compound is a key feature in drugs with anti-inflammatory and antipsychotic properties . The versatility of thiophene allows for the creation of a wide range of therapeutic agents.

Material Science: Conductive Polymers

Thiophene derivatives are integral in the synthesis of conductive polymers . These materials are essential for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Biochemistry: Enzyme Inhibition Studies

The compound can be used to study enzyme inhibition, particularly in kinases . Kinase inhibitors are valuable in cancer treatment as they can prevent the growth and spread of cancer cells by blocking specific enzymes.

Analytical Chemistry: Chromatography Standards

Due to its unique structure, this compound can serve as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .

Chemical Biology: Antimicrobial Agents

The compound’s structural components are found in several commercially available drugs with antimicrobial properties . Research into new derivatives could lead to the development of novel antibiotics.

Drug Discovery: Lead Molecule Synthesis

The compound is used to produce combinatorial libraries in the search for lead molecules . This process is fundamental in the early stages of drug discovery, where potential drug candidates are identified and optimized.

Safety and Hazards

When handling “(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol”, it’s important to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

oxan-4-yl(thiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10-11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZFWYQAXFGBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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